
4-Methyl-6-phenylpyrimidine
Overview
Description
4-Methyl-6-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-6-phenylpyrimidine can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with 4-methylbenzaldehyde in the presence of glacial acetic acid . Another method includes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides using sodium hydrogen carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 7 of the pyrimidine ring.
Complex Formation: The compound can form complexes with metals such as palladium, enhancing its biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Sodium hydrogen carbonate is commonly used as a reagent.
Complex Formation: Palladium acetate in ethanol is used for forming palladium complexes.
Major Products:
Electrophilic Substitution: Products include pyrrolo[1,2-c]pyrimidines.
Complex Formation: Palladium complexes of this compound.
Scientific Research Applications
4-Methyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study protein interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylpyrimidine involves its interaction with various molecular targets. For instance, its palladium complexes exhibit enhanced binding to bovine serum albumin, suggesting strong protein interactions . These interactions can influence biological pathways and cellular processes, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit antitrypanosomal and antiplasmodial activities.
Triazole-Pyrimidine Hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and undergo electrophilic substitution reactions at specific positions sets it apart from other pyrimidine derivatives.
Q & A
Q. Basic: What are the standard synthetic routes for 4-methyl-6-phenylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using β-diketones or their equivalents with amidines. A common approach is the reaction of 4-methylacetophenone with guanidine derivatives under basic conditions. Key parameters for optimization include:
- Temperature: Maintain 80–100°C to balance reaction rate and byproduct formation.
- Catalyst: Use NaOH or KOH (1–2 equiv.) to deprotonate intermediates.
- Solvent: Ethanol or DMF improves solubility and reaction homogeneity .
Post-synthesis, recrystallization from ethanol/water mixtures (3:1 v/v) yields pure crystals. Confirmation via melting point (mp ~160–165°C) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
Data Collection: Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 273 K .
Structure Solution: Employ SHELXTL or SHELXL for phase determination via direct methods. These programs handle intensity integration, absorption correction (e.g., SADABS), and refinement .
Validation: Check R-factors (target <0.05 for R₁) and residual electron density (Δρ <0.3 eÅ⁻³). The asymmetric unit contains two independent molecules with torsion angles 29.9° and 45.1° between aromatic rings .
Q. Advanced: How do torsion angles in the crystal lattice influence intermolecular interactions and material properties?
Methodological Answer:
The torsion angles between the pyrimidine and phenyl rings (29.9° and 45.1°) create a non-planar geometry, affecting packing efficiency and hydrogen bonding.
- Hydrogen-Bond Networks: N–H⋯N interactions (2.89–3.12 Å) form a 3D network, stabilizing the lattice. Symmetry codes (e.g., -x+2, -y, -z+1) define neighbor interactions .
- Implications: Reduced planarity may lower melting points compared to planar analogs and influence solubility. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict these effects .
Q. Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural characterization?
Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:
- NMR vs. XRD: NMR may average conformers (e.g., ring flipping), while XRD captures static geometry. For this compound, variable-temperature NMR (VT-NMR) at 298–373 K can detect restricted rotation if torsion angles >30° .
- IR/Raman: Compare experimental spectra (e.g., C–N stretch ~1600 cm⁻¹) with computed spectra (Gaussian 16) to validate crystallographic bond lengths .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include pyrimidine C2 (δ ~165 ppm, ¹³C) and aromatic protons (δ 7.2–8.1 ppm, ¹H). Use DMSO-d₆ for solubility .
- Mass Spectrometry: ESI-HRMS (m/z 185.23 [M+H]⁺) confirms molecular weight.
- IR: Identify N–H stretches (3300–3400 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) .
Q. Advanced: What strategies improve yield in fluorinated derivatives of this compound?
Methodological Answer:
Fluorination at C4 (e.g., 4-fluoro-6-phenylpyrimidine) requires:
- Precursors: β-CF₃ aryl ketones under metal-free conditions (CH₃CN, 60°C, 12 hr) yield >85% purity.
- Catalyst-Free Optimization: Avoid transition metals to reduce side reactions.
- Purification: Flash chromatography (hexane/ethyl acetate 4:1) isolates fluorinated products. ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution .
Q. Advanced: How does hydrogen-bonding geometry affect the compound’s supramolecular assembly?
Methodological Answer:
Intermolecular N–H⋯N bonds (2.91 Å, 158° angle) create helical chains along the crystallographic axis.
- Packing Analysis: Use Mercury software to visualize voids (e.g., 19.7% void volume) and assess stability.
- Thermal Analysis: TGA/DSC shows decomposition at ~250°C, correlating with hydrogen-bond density .
Q. Basic: What are the best practices for handling air-sensitive intermediates during synthesis?
Methodological Answer:
- Schlenk Techniques: Use nitrogen/vacuum cycles for amidine precursors.
- Drying Solvents: Store over molecular sieves (3Å) and degas via freeze-pump-thaw.
- Glovebox Use: For crystallization steps to prevent hydrate formation .
Properties
IUPAC Name |
4-methyl-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUMZRYKWCXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344632 | |
Record name | 4-Methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-27-2 | |
Record name | 4-Methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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